2-[(2-Aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamideHydrochloride
Description
The compound 2-[(2-Aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride is a pyrimidine derivative featuring three key substituents:
Properties
IUPAC Name |
2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O.2ClH/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18;;/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOVYLSSMDVDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamide hydrochloride (commonly referred to as compound 1) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for compound 1 is . Its structure consists of a pyrimidine ring substituted with various functional groups, including amino and trifluoromethyl moieties, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 373.23 g/mol |
| Solubility | Soluble in water |
| pH Range | 4.5 - 6.5 |
The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways.
Inhibition of Enzymatic Activity
Research indicates that compound 1 may inhibit specific enzymes associated with metabolic pathways. For instance, it has been shown to affect the activity of certain kinases, which play a crucial role in cell signaling and regulation.
Receptor Modulation
Preliminary studies suggest that compound 1 modulates neurotransmitter receptors, particularly those involved in excitatory neurotransmission. This modulation can lead to alterations in synaptic transmission and has potential implications for treating neurological disorders.
Case Studies and Experimental Data
- Neurotransmission Studies : In vitro studies demonstrated that compound 1 significantly affects the release of neurotransmitters such as acetylcholine and glutamate. The modulation of these neurotransmitters suggests a potential role in managing conditions like epilepsy or other neurodegenerative diseases.
- Anticonvulsant Properties : A study evaluating the anticonvulsant effects of compound 1 showed promise in reducing seizure activity in animal models. The mechanism appears to involve the inhibition of excitatory amino acid release, thereby stabilizing neuronal excitability.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition of kinase activity |
| Neurotransmitter Release | Modulation of acetylcholine and glutamate |
| Anticonvulsant Effects | Reduction in seizure frequency in models |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The table below highlights structural and functional distinctions between the target compound and selected analogs:
Key Observations:
- Trifluoromethyl (CF3) Groups : Present in the target compound and analogs , this group enhances lipophilicity and resistance to oxidative metabolism, critical for drug half-life.
- Aminoethylamino Substituents: Shared with the target compound and Parchem’s analog , this moiety may facilitate interactions with biological targets (e.g., adenosine receptors) via hydrogen bonding .
- Hydrochloride Salts : Used in the target and Parchem’s compound to improve solubility for in vivo applications .
Pharmacological and Functional Insights
- Receptor Binding: highlights that pyrimidine derivatives with aminoethyl and aromatic substituents (e.g., 2-[[2-aminoethyl)amino]carbonyl]methyl groups) exhibit high affinity for adenosine receptors. The target compound’s 2-aminoethylamino group may similarly engage in receptor binding, albeit with unconfirmed specificity .
- Synthetic Utility: The trifluoromethylphenylamino group in the target compound aligns with intermediates in European Patent EP 4374877, which describes pyrimidine derivatives for agrochemical or pharmaceutical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
